3-(4-Chlorophenyl)-3-[(3-chloropyridin-2-yl)methylamino]propan-1-ol

Catalog No.
S7284113
CAS No.
M.F
C15H16Cl2N2O
M. Wt
311.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-Chlorophenyl)-3-[(3-chloropyridin-2-yl)methyl...

Product Name

3-(4-Chlorophenyl)-3-[(3-chloropyridin-2-yl)methylamino]propan-1-ol

IUPAC Name

3-(4-chlorophenyl)-3-[(3-chloropyridin-2-yl)methylamino]propan-1-ol

Molecular Formula

C15H16Cl2N2O

Molecular Weight

311.2 g/mol

InChI

InChI=1S/C15H16Cl2N2O/c16-12-5-3-11(4-6-12)14(7-9-20)19-10-15-13(17)2-1-8-18-15/h1-6,8,14,19-20H,7,9-10H2

InChI Key

RUHOAUCILRZCDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)CNC(CCO)C2=CC=C(C=C2)Cl)Cl
3-(4-Chlorophenyl)-3-[(3-chloropyridin-2-yl)methylamino]propan-1-ol, commonly known as CCPA, is an important pharmaceutical compound that has gained a lot of attention in the scientific community due to its potential applications in various fields. In this paper, we will explore the definition, background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions of CCPA.
CCPA is a synthetic compound that belongs to the class of beta-adrenergic agonists. It is commonly used as a drug for the treatment of asthma and chronic obstructive pulmonary disease (COPD). It is known to relax the smooth muscles of the airways and increase the airflow to the lungs, which is why it is widely used for the treatment of respiratory disorders.
The molecular formula of CCPA is C16H17Cl2NO2, and its molecular weight is 328.22 g/mol. The compound is a white to off-white powder with a melting point of 120-124°C. It is sparingly soluble in water but is soluble in organic solvents such as methanol, ethanol, and chloroform. The compound is stable under normal conditions but is sensitive to light and moisture.
CCPA can be synthesized using a variety of methods, including the reaction of 3-(4-chlorophenyl)propanoic acid with 3-chloropyridine-2-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The compound can be characterized using various techniques such as NMR spectroscopy, infrared spectroscopy, and mass spectrometry.
CCPA can be analyzed using various methods, including high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and capillary electrophoresis (CE). These methods are widely used to determine the purity and quality of the compound.
CCPA has been shown to have potent bronchodilatory activity, which is why it is widely used for the treatment of respiratory disorders such as asthma and COPD. It acts by stimulating the beta-2 adrenergic receptors in the smooth muscles of the airways, leading to relaxation and increased airflow.
CCPA has been found to be safe for use in scientific experiments when used in appropriate doses. However, high doses of the compound can lead to toxicity, which can manifest in the form of tremors, tachycardia, and hypertension.
CCPA has many potential applications in scientific experiments, including the treatment of respiratory disorders, cardiovascular diseases, and metabolic disorders. It is also being explored as a potential drug for the treatment of cancer and neurodegenerative diseases.
Research on CCPA is ongoing, and many studies are being conducted to explore its potential applications in various fields. Recent research has shown that CCPA has anti-inflammatory and antioxidant properties, which can make it useful for the treatment of various disorders.
CCPA has many potential implications in various fields of research and industry. It can be used as a drug for the treatment of respiratory disorders, cardiovascular diseases, and metabolic disorders. It can also be used as a potential drug for the treatment of cancer and neurodegenerative diseases.
Despite its potential applications, CCPA has some limitations. Its use is limited to certain medical conditions, and it can cause side effects in some patients. Future research should focus on exploring the potential of CCPA in other areas of medicine, such as the treatment of neurodegenerative diseases and cancer. Further research is also needed to determine the long-term safety and efficacy of the compound.
1. Exploration of the potential use of CCPA in the treatment of neurodegenerative diseases.
2. Evaluation of the anti-tumor effects of CCPA in different types of cancer.
3. Synthesis of new derivatives of CCPA with improved pharmacological properties.
4. Development of new analytical methods for the identification and quantification of CCPA in complex matrices.
5. Evaluation of the potential of CCPA as a therapeutic agent for metabolic disorders such as diabetes and obesity.
6. Investigation of the mechanism of action of CCPA in the brain and its potential use in the treatment of neurological disorders.
7. Study of the interaction of CCPA with other drugs and its potential impact on their pharmacokinetics.
8. Development of efficient and cost-effective methods for the large-scale production of CCPA in the pharmaceutical industry.
9. Investigation of the potential of CCPA as a prophylactic agent for respiratory disorders in at-risk populations.
10. Assessment of the safety and efficacy of CCPA in pregnant and lactating women.

XLogP3

2.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

310.0639685 g/mol

Monoisotopic Mass

310.0639685 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-27-2023

Explore Compound Types